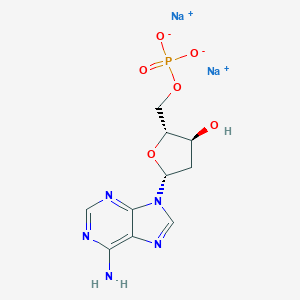![molecular formula C9H16O3 B116040 (2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde CAS No. 152322-55-9](/img/structure/B116040.png)
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, commonly known as HHE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and physiology. HHE is a chiral molecule with a unique structure that makes it an attractive candidate for various studies.
Mecanismo De Acción
The mechanism of action of HHE involves its ability to scavenge free radicals and inhibit lipid peroxidation. HHE reacts with free radicals, such as hydroxyl radicals and superoxide anions, to form stable products that do not cause cell damage. Additionally, HHE can prevent the formation of toxic products by reacting with lipid peroxides and preventing their propagation.
Efectos Bioquímicos Y Fisiológicos
HHE has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that HHE can protect cells from oxidative stress and reduce inflammation. Additionally, HHE has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HHE has several advantages for lab experiments, including its high purity and stability. Additionally, HHE is easy to synthesize and can be obtained in large quantities. However, HHE has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of HHE. One potential direction is the development of new synthetic methods for HHE that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of HHE and its potential applications in various scientific fields. Finally, the development of new HHE derivatives with improved properties and efficacy is another promising direction for future research.
Conclusion:
In conclusion, HHE is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HHE has been shown to have several biochemical and physiological effects, including its ability to inhibit lipid peroxidation and protect cells from oxidative stress. While HHE has some limitations, its advantages make it an attractive candidate for further research. Future studies are needed to fully understand the mechanism of action of HHE and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of HHE involves the reaction between (S)-4-bromo-3-hexene-2-one and (R)-glycidol. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran. The product of this reaction is HHE, which can be purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
HHE has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of HHE is in the study of lipid peroxidation, which is a process that occurs in the cell membranes and can lead to cell damage and death. HHE has been shown to inhibit lipid peroxidation by scavenging free radicals and preventing the formation of toxic products.
Propiedades
Número CAS |
152322-55-9 |
|---|---|
Nombre del producto |
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8-,9+/m1/s1 |
Clave InChI |
RWEZZEBPLLEJBN-HLTSFMKQSA-N |
SMILES isomérico |
CCCCC[C@H]([C@H]1[C@H](O1)C=O)O |
SMILES |
CCCCCC(C1C(O1)C=O)O |
SMILES canónico |
CCCCCC(C1C(O1)C=O)O |
Sinónimos |
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



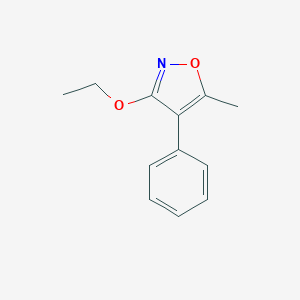
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
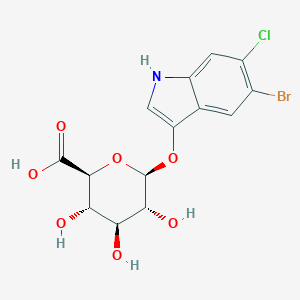
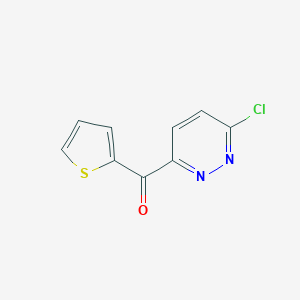
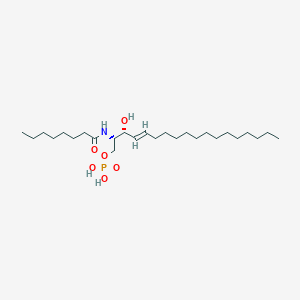
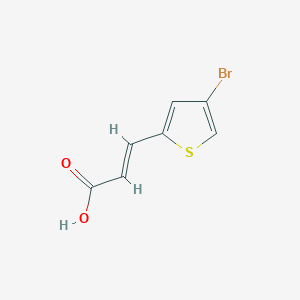
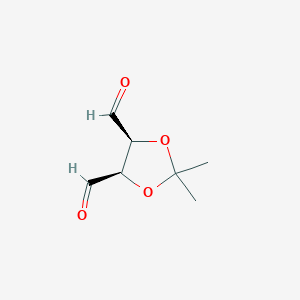
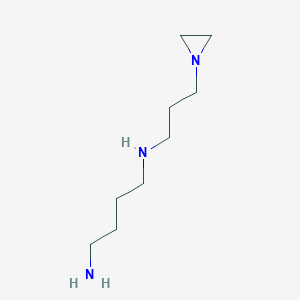

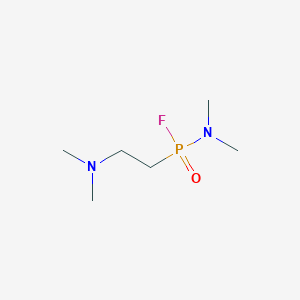
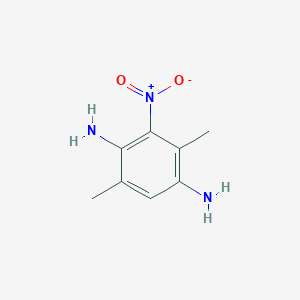
![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)
![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)
